2'-amino-1'-(4-ethylphenyl)-1,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
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Overview
Description
2’-amino-1’-(4-ethylphenyl)-1,7’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-1’-(4-ethylphenyl)-1,7’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. One common method involves the initial formation of the indole and quinoline rings separately, followed by their spiro connection through a cyclization reaction. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalytic systems and optimization of reaction parameters such as temperature, pressure, and solvent choice are crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2’-amino-1’-(4-ethylphenyl)-1,7’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents such as dichloromethane, ethanol, and water. The reaction conditions, including temperature and pressure, are optimized based on the desired reaction and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce indole derivatives .
Scientific Research Applications
2’-amino-1’-(4-ethylphenyl)-1,7’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial and anticancer properties
Industry: It is used in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 2’-amino-1’-(4-ethylphenyl)-1,7’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler structure compared to the spiro compound, commonly found in natural products.
Quinoline: Another simpler structure, widely used in medicinal chemistry.
Isoquinoline: Similar to quinoline but with a different ring fusion pattern
Uniqueness
The uniqueness of 2’-amino-1’-(4-ethylphenyl)-1,7’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile lies in its spiro connection, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C28H28N4O2 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-amino-1-(4-ethylphenyl)-1',7,7-trimethyl-2',5-dioxospiro[6,8-dihydroquinoline-4,3'-indole]-3-carbonitrile |
InChI |
InChI=1S/C28H28N4O2/c1-5-17-10-12-18(13-11-17)32-22-14-27(2,3)15-23(33)24(22)28(20(16-29)25(32)30)19-8-6-7-9-21(19)31(4)26(28)34/h6-13H,5,14-15,30H2,1-4H3 |
InChI Key |
JDOGTLNIIQXSNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C(=O)CC(C3)(C)C)C4(C5=CC=CC=C5N(C4=O)C)C(=C2N)C#N |
Origin of Product |
United States |
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